Cas no 522656-98-0 (3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide)

3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide structure
522656-98-0 structure
商品名:3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide
CAS番号:522656-98-0
MF:C26H23BrN2O3
メガワット:491.376425981522
CID:5446532
PubChem ID:2372214

3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide 化学的及び物理的性質

名前と識別子

    • (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
    • EN300-26597759
    • 3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
    • 522656-98-0
    • Z56848868
    • 3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide
    • インチ: 1S/C26H23BrN2O3/c1-17-7-12-23(13-18(17)2)29-26(30)21(15-28)14-20-5-4-6-24(31-3)25(20)32-16-19-8-10-22(27)11-9-19/h4-14H,16H2,1-3H3,(H,29,30)
    • InChIKey: LIKVBNLJPXBSKA-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C)C(C)=C1)(=O)C(C#N)=CC1=CC=CC(OC)=C1OCC1=CC=C(Br)C=C1

計算された属性

  • せいみつぶんしりょう: 490.08921g/mol
  • どういたいしつりょう: 490.08921g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 694
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.5

じっけんとくせい

  • 密度みつど: 1.370±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 669.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 10.90±0.70(Predicted)

3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26597759-0.05g
3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
522656-98-0 95.0%
0.05g
$246.0 2025-03-20

3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide 関連文献

3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamideに関する追加情報

Comprehensive Overview of 3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide (CAS No. 522656-98-0)

3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide, with the CAS registry number 522656-98-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its complex structure featuring a bromophenyl moiety and a cyano group, is often explored for its potential applications in drug discovery and material science. Researchers are particularly interested in its unique properties, which may contribute to advancements in targeted therapies and innovative materials.

The molecular structure of 3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide includes multiple functional groups, such as the methoxy and cyano substituents, which play a critical role in its reactivity and interactions. These features make it a valuable candidate for studies involving enzyme inhibition, receptor binding, and other biochemical processes. The presence of the 4-bromophenyl group further enhances its potential utility in designing compounds with specific biological activities.

In recent years, the demand for novel compounds like 522656-98-0 has surged, driven by the growing focus on precision medicine and personalized therapies. Scientists are investigating its potential as a building block for developing new drugs, particularly in oncology and neurology. The compound’s ability to modulate specific pathways has made it a subject of interest in high-throughput screening and computational drug design, aligning with the current trends in AI-driven drug discovery and machine learning in chemistry.

From a synthetic chemistry perspective, 3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide presents intriguing challenges and opportunities. Its synthesis involves multi-step reactions, requiring precise control over conditions to achieve high yields and purity. Researchers often employ advanced techniques such as microwave-assisted synthesis and catalysis to optimize the production process. These methods not only improve efficiency but also align with the broader industry shift toward green chemistry and sustainable practices.

The compound’s physicochemical properties, including solubility, stability, and bioavailability, are critical factors in its potential applications. Studies have shown that modifications to its core structure can significantly alter these properties, making it a versatile scaffold for derivative development. This adaptability is particularly relevant in the context of drug formulation and delivery systems, where optimizing these parameters is essential for clinical success.

Beyond pharmaceuticals, CAS No. 522656-98-0 has also been explored in materials science. Its aromatic and conjugated systems make it a candidate for organic electronic applications, such as OLEDs and sensors. The integration of such compounds into functional materials highlights the interdisciplinary nature of modern chemical research, bridging gaps between biology, chemistry, and engineering.

As the scientific community continues to uncover the potential of 3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)-2-propenamide, its relevance in both academic and industrial settings is expected to grow. With ongoing advancements in analytical techniques and computational modeling, researchers are better equipped than ever to explore its full spectrum of applications. This compound exemplifies the innovative spirit driving contemporary chemical research, offering promising avenues for future discoveries.

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